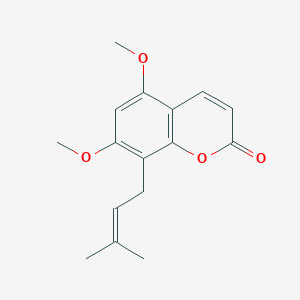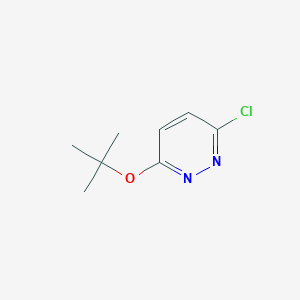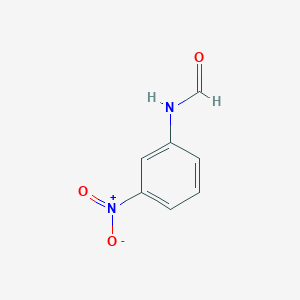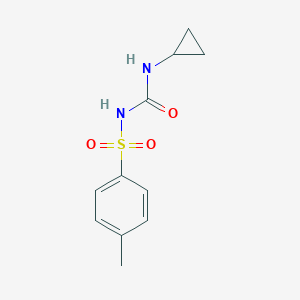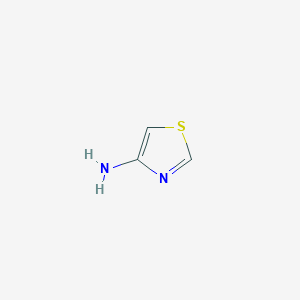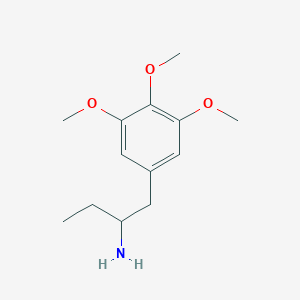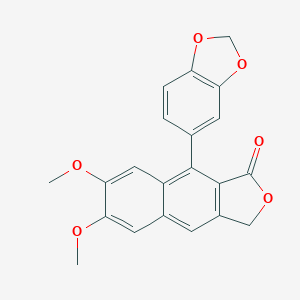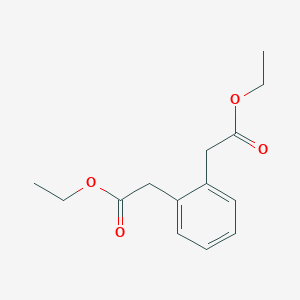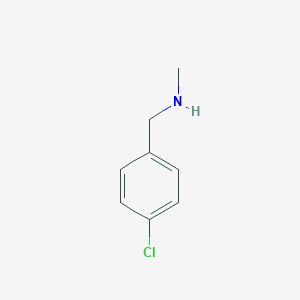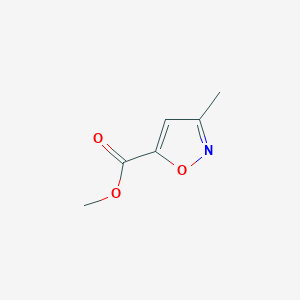
Methyl 3-methylisoxazole-5-carboxylate
Übersicht
Beschreibung
Methyl 3-methylisoxazole-5-carboxylate (MIC) is a compound that has been studied for its potential in various chemical reactions and biological activities. It has been identified as a potent inhibitor of lipolysis, showing significant effects in reducing plasma free fatty acids in animal models. However, resistance to its antilipolytic effects can develop with repeated administration .
Synthesis Analysis
The synthesis of derivatives related to MIC has been explored through various strategies. One approach involves the synthesis of methyl 5-aminopyrrole-3-carboxylates from 4-methyleneisoxazol-3-ones, which includes a domino process involving reductive isoxazole ring-opening and cyclization . Another method includes the one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates using a relay catalytic cascade reaction with pyridinium ylides . Additionally, the synthesis of isoxazole-4-carboxylic acid derivatives has been achieved through domino isoxazole-isoxazole isomerization . A high-throughput synthesis of methyl 3,5-diaryl-isoxazoline-5-carboxylates has also been developed, demonstrating the versatility of MIC-related compounds .
Molecular Structure Analysis
The molecular structure of MIC and its derivatives can be complex, with the potential for tautomerism as observed in 5-hydroxyisoxazoles and isoxazol-5-ones . The synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates provides a scaffold for highly functionalized isoxazoles, indicating the structural diversity achievable with MIC-related compounds .
Chemical Reactions Analysis
MIC and its derivatives participate in various chemical reactions. For instance, the bromination of 3-aryl-5-methyl-isoxazole-4-carboxylate leads to the synthesis of precursors for further functionalization . The one-pot synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles demonstrates the reactivity of MIC in forming diverse heterocyclic compounds . Selective nucleophilic chemistry has been employed in the synthesis of 5-carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic acids, showcasing the versatility of MIC in library synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of MIC and its derivatives are influenced by their molecular structure. The basicity and acidity of these compounds can vary, as seen in the comparison of isoxazol-5-ones with carboxylic acids . The resistance to antilipolytic agents like MIC can be linked to changes in the basal release of free fatty acids from adipose tissue, which may be related to the compound's physical properties and interaction with biological systems .
Wissenschaftliche Forschungsanwendungen
- Application Summary : “5-Methylisoxazole-3-carboxylic acid” is used as a reactant in various chemical reactions .
- Methods of Application : This compound is used in Click/aza-Michael or Click/oligomeric alkyl carbodiimide esterification reactions . It is also used in the preparation of aminopyrazole amide derivatives .
- Results or Outcomes : The compound has been used to prepare aminopyrazole amide derivatives as Raf kinase inhibitors in melanoma cells . It has also been used in the preparation of trifluoromethoxyphenyl (thiazolyl)pyrroles and other heterocycle-bearing polyfunctionalized pyrroles via chain heterocyclization .
- Application Summary : “Methyl 3-methylisoxazole-5-carboxylate” is a specialty chemical that can be used as a reactant in various chemical reactions .
- Methods of Application : The specific methods of application can vary greatly depending on the experiment or research being conducted. Typically, this compound would be used in a laboratory setting under controlled conditions .
- Application Summary : “Methyl 3-methylisoxazole-5-carboxylate” is a specialty chemical that can be used as a reactant in various chemical reactions .
- Methods of Application : The specific methods of application can vary greatly depending on the experiment or research being conducted. Typically, this compound would be used in a laboratory setting under controlled conditions .
Safety And Hazards
Zukünftige Richtungen
The development of new synthetic strategies for isoxazole derivatives, including “Methyl 3-methylisoxazole-5-carboxylate”, is a significant area of research . Given their importance in drug discovery, it is crucial to develop eco-friendly synthetic methods . The potential application of metal-free synthetic routes for the synthesis of isoxazoles is a promising future direction .
Eigenschaften
IUPAC Name |
methyl 3-methyl-1,2-oxazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-4-3-5(10-7-4)6(8)9-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBRNUSBFRMCWIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10143250 | |
| Record name | Methyl 3-methylisoxazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10143250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-methylisoxazole-5-carboxylate | |
CAS RN |
1004-96-2 | |
| Record name | 5-Isoxazolecarboxylic acid, 3-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1004-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-methylisoxazole-5-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001004962 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3-methylisoxazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10143250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-methylisoxazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.482 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

